N-Hydroxy-L-argininamide

Vue d'ensemble

Description

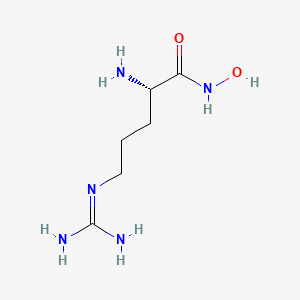

N-Hydroxy-L-argininamide is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a hydroxylamine group attached to the arginine molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-L-argininamide typically involves the reaction of L-arginine with hydroxylamine. One common method is the nucleophilic acyl substitution reaction, where carboxylic acids or their derivatives (such as esters or acyl chlorides) react with hydroxylamine to form hydroxamic acids . The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst or a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-Hydroxy-L-argininamide can undergo various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-Hydroxy-L-argininamide has a wide range of applications in scientific research:

Mécanisme D'action

N-Hydroxy-L-argininamide exerts its effects primarily through its interaction with enzymes. For example, it can inhibit arginase by binding to the binuclear manganese cluster of the enzyme, mimicking the tetrahedral intermediate involved in L-arginine hydrolysis . This inhibition can affect the urea cycle and nitric oxide production, which are critical for various physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Hydroxy-L-arginine (NOHA): An intermediate in nitric oxide synthesis and a potent arginase inhibitor.

Nor-NOHA: Another arginase inhibitor with similar properties to N-Hydroxy-L-argininamide.

N-Hydroxy guanidium derivatives: Compounds that also inhibit arginase by interacting with its manganese cluster.

Uniqueness

This compound is unique due to its specific structure and the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity. Its ability to inhibit arginase and participate in various chemical reactions makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N-Hydroxy-L-argininamide (NOHA) is a significant compound in the context of nitric oxide (NO) synthesis and arginine metabolism. As an intermediate in the conversion of L-arginine to NO, NOHA plays a crucial role in various biological processes, particularly in the modulation of arginase activity and the regulation of NO production. This article delves into the biological activity of NOHA, highlighting its mechanisms, effects on cellular processes, and implications in health and disease.

NOHA functions primarily as an inhibitor of arginase, an enzyme that converts L-arginine into L-ornithine and urea. This inhibition is critical because it increases the availability of L-arginine for NO synthase (NOS), thereby enhancing NO production. The competitive inhibition of arginase by NOHA has been shown to have significant implications in various physiological and pathological contexts.

Key Findings:

- Inhibition Potency: NOHA exhibits strong inhibitory effects on arginase activity, with an IC50 value of approximately 150 µM against rat liver homogenates and murine macrophages .

- Substrate for NOS: NOHA can also serve as a substrate for NOS, facilitating the production of NO and L-citrulline .

Effects on Cellular Proliferation

Research has demonstrated that NOHA can selectively inhibit cell proliferation in certain cancer cell lines, particularly those with high arginase activity. For instance, studies involving human breast cancer cell lines (e.g., MDA-MB-468) revealed that treatment with NOHA resulted in:

- Induction of Apoptosis: NOHA treatment led to increased apoptosis rates after 48 hours .

- Cell Cycle Arrest: The compound caused cell cycle arrest at the S phase, which was associated with elevated expression of the cyclin-dependent kinase inhibitor p21 .

Table 1: Summary of Biological Effects of this compound

Impact on Vascular Function

In vivo studies have shown that NOHA can improve vascular function by reducing blood pressure and enhancing endothelial function. For example:

- In spontaneously hypertensive rats, administration of NOHA reduced arginase activity by 30-40% and lowered blood pressure significantly .

Reduction Mechanisms

Recent findings indicate that NOHA can be converted back to L-arginine through reduction by mitochondrial enzymes. This conversion is facilitated by the mitochondrial amidoxime-reducing component (mARC), which enhances the reduction rates significantly .

Table 2: Reduction Rates of this compound

| Enzyme Source | Specific Activity (nmol/min/mg) |

|---|---|

| Mitochondria | 12.3 |

| mARC-enriched fraction | 481 |

Propriétés

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5O2/c7-4(5(12)11-13)2-1-3-10-6(8)9/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHTVNGQTIZAFS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NO)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NO)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972478 | |

| Record name | 2-Amino-5-carbamimidamido-N-hydroxypentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-67-2 | |

| Record name | Argininehydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-carbamimidamido-N-hydroxypentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.